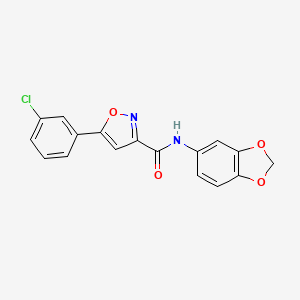

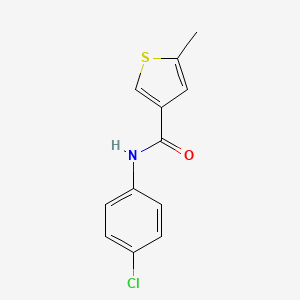

N-1,3-benzodioxol-5-yl-5-(3-chlorophenyl)-3-isoxazolecarboxamide

Overview

Description

N-1,3-benzodioxol-5-yl-5-(3-chlorophenyl)-3-isoxazolecarboxamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that targets the B-cell lymphoma-2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in many cancers, including hematological malignancies. ABT-199 has shown promising results in preclinical and clinical studies and is currently approved for the treatment of chronic lymphocytic leukemia (CLL) with 17p deletion.

Scientific Research Applications

Quantum Computing and Particle Physics

The compound has potential applications in the field of quantum computing and particle physics. At institutions like CERN, researchers are exploring quantum technologies that could revolutionize our understanding of particle physics. CHEMBL1474585 could be used in the development of quantum state sensors or time synchronization protocols, which are essential for experiments in high-energy physics .

Clinical Trials and Pharmaceutical Development

In the pharmaceutical industry, CHEMBL1474585 may be utilized in clinical trials as a novel therapeutic agent. The European Medicines Agency’s Clinical Trials Information System (CTIS) could facilitate the application process for authorization to run clinical trials in multiple countries, where this compound’s efficacy and safety could be tested .

Advanced Materials Research

The compound’s unique structure makes it a candidate for creating new classes of materials, such as ‘glassy gels’, which are hard and difficult to break despite containing a significant amount of liquid. These materials have applications in various industries, including aerospace, automotive, and consumer goods .

Anticancer Research

CHEMBL1474585 has shown promise in anticancer research, particularly in the synthesis of benzodioxole derivatives. These derivatives have been evaluated for their cytotoxic activity against various cancer cell lines, including cervical, colorectal, and liver cancer cells. The compound’s ability to induce cell cycle arrest and reduce cancer cell secretions makes it a potential candidate for further investigation as an anticancer agent .

Antioxidant Studies

Research has indicated that benzodioxole derivatives, which include CHEMBL1474585, may possess antioxidant properties. These compounds could be compared with known antioxidants like Trolox in studies to evaluate their efficacy in reducing oxidative stress, which is a factor in many chronic diseases .

Quantum Science and Technology Education

As the world celebrates the International Year of Quantum Science and Technology, CHEMBL1474585 could be used in educational programs to demonstrate the principles of quantum mechanics. Its applications in quantum devices could serve as practical examples for students and researchers alike .

properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-5-(3-chlorophenyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2O4/c18-11-3-1-2-10(6-11)15-8-13(20-24-15)17(21)19-12-4-5-14-16(7-12)23-9-22-14/h1-8H,9H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLPVVHGEGPCNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-bromophenyl)-N'-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B4666948.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B4666953.png)

![2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4666965.png)

![methyl 3-({[4-(4-ethylbenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4666971.png)

![3,5-dimethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4666977.png)

![3-{[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B4666984.png)

![N-[3-(1-pyrrolidinyl)propyl]-2-furamide](/img/structure/B4666996.png)

![3-(3-nitrophenyl)-7-(3-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4667003.png)

![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]isonicotinamide](/img/structure/B4667027.png)

![N-(2,3-dimethylphenyl)-N'-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}urea](/img/structure/B4667038.png)